REACTION_CXSMILES
|
CS(O)(=O)=O.[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=1.[CH3:17][N:18]([CH3:28])[C:19]1[CH:20]=[C:21]([CH:25]=[CH:26][CH:27]=1)[C:22]([OH:24])=[O:23].[CH3:29][N:30]([CH3:37])[C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.[OH-].[Na+]>O>[CH3:6][N:7]([CH3:16])[C:8]1[CH:15]=[CH:14][C:11]([CH:12]([C:34]2[CH:35]=[CH:36][C:31]([N:30]([CH3:37])[CH3:29])=[CH:32][CH:33]=2)[C:25]2[CH:26]=[CH:27][C:19]([N:18]([CH3:28])[CH3:17])=[CH:20][C:21]=2[C:22]([OH:24])=[O:23])=[CH:10][CH:9]=1 |f:4.5|
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
49.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=C(C=O)C=C1)C
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C(=O)O)C=CC1)C
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
46 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for approximately twenty-four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
the resulting solution was added slowly
|
Type
|
ADDITION
|
Details
|
Two grams of diatomateous earth was added to the solution
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was clarified by filtration
|
Type
|
ADDITION
|
Details
|
The hot filtrate was added slowly
|
Type
|
STIRRING
|
Details
|
with stirring to a solution of 100.0 ml of water and 10.0 ml of glacial acetic acid
|
Type
|
ADDITION
|
Details
|
Glacial acetic acid was added slowly
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for approximately fifteen minutes
|
Type
|
CUSTOM
|
Details
|
The solid which formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried at approximately 50° C. in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C(C1=C(C(=O)O)C=C(C=C1)N(C)C)C1=CC=C(C=C1)N(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |